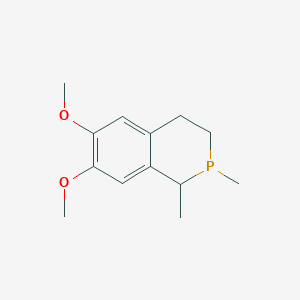
6,7-Dimethoxy-1,2-dimethyl-1,2,3,4-tetrahydroisophosphinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dimethoxy-1,2-dimethyl-1,2,3,4-tetrahydroisophosphinoline is a synthetic organic compound belonging to the class of tetrahydroisoquinolines This compound is characterized by the presence of methoxy groups at the 6th and 7th positions and methyl groups at the 1st and 2nd positions on the tetrahydroisophosphinoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-1,2-dimethyl-1,2,3,4-tetrahydroisophosphinoline can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization are often employed to construct the tetrahydroisoquinoline core . The reaction typically involves the use of diastereomeric morpholinone derivatives, which are further transformed into the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and characterization to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
6,7-Dimethoxy-1,2-dimethyl-1,2,3,4-tetrahydroisophosphinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups or reduce the ring system.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation or nitration reactions can be carried out using halogenating agents or nitrating mixtures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce fully saturated derivatives.
Applications De Recherche Scientifique
6,7-Dimethoxy-1,2-dimethyl-1,2,3,4-tetrahydroisophosphinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is used in biochemical studies to investigate its interactions with biological molecules and its potential as a bioactive agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an inhibitor of specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of 6,7-Dimethoxy-1,2-dimethyl-1,2,3,4-tetrahydroisophosphinoline involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of signal transduction or metabolic pathways, leading to the desired biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7-Dimethoxy-2,2-dimethyl-4-chromanone: This compound shares similar methoxy and methyl substitutions but differs in its core structure.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A closely related compound with similar functional groups but lacking the additional methyl groups at the 1st and 2nd positions.
Uniqueness
6,7-Dimethoxy-1,2-dimethyl-1,2,3,4-tetrahydroisophosphinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
75524-39-9 |
|---|---|
Formule moléculaire |
C13H19O2P |
Poids moléculaire |
238.26 g/mol |
Nom IUPAC |
6,7-dimethoxy-1,2-dimethyl-3,4-dihydro-1H-isophosphinoline |
InChI |
InChI=1S/C13H19O2P/c1-9-11-8-13(15-3)12(14-2)7-10(11)5-6-16(9)4/h7-9H,5-6H2,1-4H3 |
Clé InChI |
MFNIXZGTYAWCMX-UHFFFAOYSA-N |
SMILES canonique |
CC1C2=CC(=C(C=C2CCP1C)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


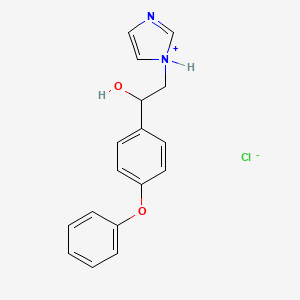
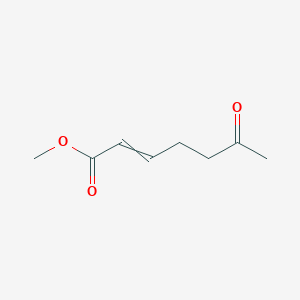
methanone](/img/structure/B14437166.png)
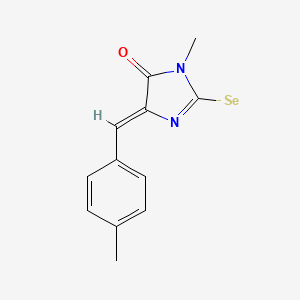

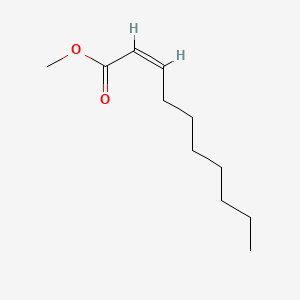
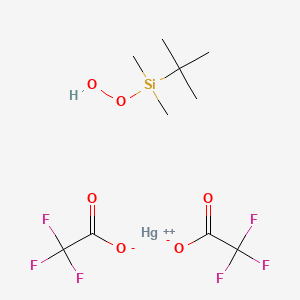
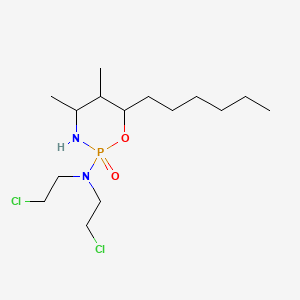
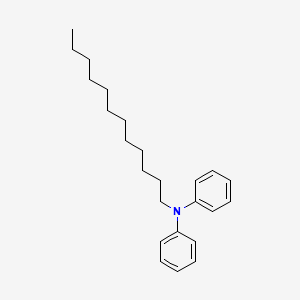
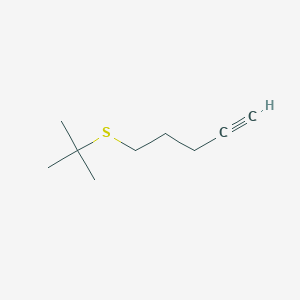
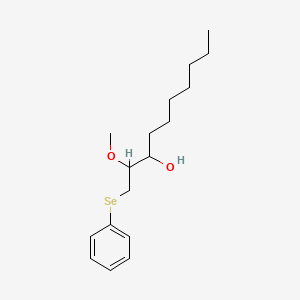
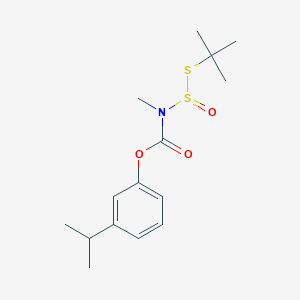
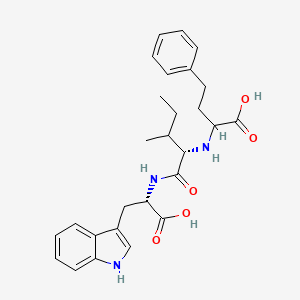
![N-[2-(Ethenyloxy)ethyl]cyclopentanamine](/img/structure/B14437233.png)
